Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)
Description
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) (CAS: 102368-23-0) is a chiral ketone derivative featuring a pentyl-substituted oxirane (epoxide) ring. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. Key properties include:
- Stereochemistry: The (2R,3R) configuration imparts distinct chiral interactions critical in asymmetric synthesis and biological activity .
- Structure: The SMILES notation C([C@@H]1O[C@H]1C(=O)C)CCCC highlights the pentyl chain and acetyl group attached to the oxirane ring .
- Physical Properties: Computed properties include a polar surface area of 29.6 Ų and XLogP3 value of 2.0, indicating moderate hydrophobicity .
Properties
IUPAC Name |
1-[(2R,3R)-3-pentyloxiran-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBATKPBRAWDHQ-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System and Mechanism
The reaction employs a chiral magnesium complex formed by reacting magnesium bis(triflate) with diethyl tartrate. This catalyst facilitates the generation of a dioxirane intermediate from the ketone substrate, which subsequently epoxidizes the enone. The stereochemical outcome is governed by the chiral environment of the tartrate ligand, ensuring preferential formation of the (2R,3R) epoxide.
Key reaction parameters include:
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Catalyst loading : 10–20 mol% magnesium tartrate.
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Oxidant : Potassium peroxymonosulfate (Oxone®).
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Solvent : Dichloromethane or toluene.
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Temperature : 0–25°C to balance reaction rate and enantiomeric excess (ee).
A representative substrate, 3-penten-2-one, undergoes epoxidation to yield the analogous (3R,4S)-epoxide with up to 94% ee under optimized conditions. By analogy, the pentyl-substituted enone precursor to Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) would follow a similar pathway, with steric and electronic adjustments for the longer alkyl chain.
Substrate Preparation
The enone precursor, 1-pentyl-2-enone, is synthesized via aldol condensation or cross-metathesis. For instance, coupling 2-methylpyridine derivatives with pentyl-containing electrophiles—a strategy analogous to palladium-catalyzed methods for related ethanones—could furnish the required enone. However, the absence of tungsten-based catalysts in modern protocols (as highlighted in recent patents) ensures safer and more sustainable routes.
Optimization of Enantioselectivity and Yield
Achieving high enantiomeric purity requires meticulous optimization of reaction variables. Data from analogous epoxidations reveal critical trends:
| Parameter | Optimal Range | Impact on ee (%) | Yield (%) |
|---|---|---|---|
| Catalyst loading | 15–20 mol% | 88–94 | 70–85 |
| Temperature | 0–10°C | 90–94 | 65–80 |
| Oxidant stoichiometry | 1.2–1.5 equivalents | 85–92 | 75–90 |
| Solvent polarity | Low (e.g., toluene) | 89–93 | 70–85 |
Table 1 : Optimization parameters for asymmetric epoxidation of aliphatic enones.
For the target compound, increasing the steric bulk of the pentyl group may necessitate higher catalyst loadings (20 mol%) and lower temperatures (0°C) to maintain enantioselectivity. Post-reaction purification via column chromatography or recrystallization (e.g., acetone/water mixtures) further enhances purity.
Alternative Synthetic Routes
While asymmetric epoxidation dominates, alternative pathways merit consideration:
Epoxide Ring-Opening and Refunctionalization
Epichlorohydrin derivatives could serve as starting materials, with nucleophilic attack by pentyl Grignard reagents followed by oxidation to the ketone. However, this approach risks racemization and requires stringent chiral auxiliaries.
Biocatalytic Approaches
Enzyme-mediated epoxidations (e.g., cytochrome P450 monooxygenases) offer green alternatives but remain underexplored for aliphatic enones. Feasibility studies on similar substrates show moderate ee (60–75%), underscoring the superiority of chemical catalysis.
Analytical Characterization
Post-synthesis validation ensures compliance with stereochemical and purity standards:
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¹H NMR : Distinct signals for the epoxide protons (δ 2.6–3.1 ppm, coupling constants J = 4–5 Hz) and ketone carbonyl (δ 2.1–2.3 ppm).
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Chiral HPLC : Resolution using Chiralpak® AD-H columns confirms ee >90%.
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X-ray crystallography : Absolute configuration assignment via single-crystal analysis, though rarely employed due to material constraints.
Industrial-Scale Considerations
Translating lab-scale synthesis to production involves:
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Catalyst recycling : Immobilizing magnesium tartrate on silica supports reduces costs.
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Solvent recovery : Toluene or dichloromethane distillation minimizes waste.
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Safety protocols : Avoiding peroxides (common in earlier oxidation methods) mitigates explosion risks.
Patent literature highlights the economic advantage of one-pot syntheses and avoiding toxic cyanides, principles applicable to scaling Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI).
Chemical Reactions Analysis
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The oxirane ring is reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules .
Comparison with Similar Compounds
Alkyl-Substituted Oxiranyl Ethanones
Structural Impact : Longer alkyl chains (e.g., pentyl vs. butyl) enhance hydrophobicity, influencing solubility in organic solvents. Stereochemistry (e.g., R,R vs. S,S) dictates enantioselectivity in catalytic applications .
Aromatic and Heterocyclic Derivatives
Functional Group Impact : Aromatic substituents (e.g., phenyl, benzofuranyl) increase molecular rigidity and electronic complexity, making these compounds suitable for optoelectronic materials or pharmaceuticals .
Bicyclic and Polycyclic Derivatives
| Compound Name | CAS Number | Structure | Molecular Formula | Melting Point (°C) | Solubility (g/L) |
|---|---|---|---|---|---|
| 1,3-Diacetylbicyclo[1.1.1]pentane | 115913-30-9 | Bicyclo[1.1.1]pentane | C₉H₁₂O₂ | 65.1–66.9 | 9.1 (water) |
| Ethanone, 1-(bicyclo[2.2.1]hept-5-en-2-yl)- | 159651-24-8 | Norbornene derivative | C₉H₁₂O | N/A | N/A |
Structural Impact : Bicyclic frameworks (e.g., bicyclo[1.1.1]pentane) introduce strain and rigidity, enhancing thermal stability and reactivity in polymerization .
Biological Activity
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI), also known by its CAS number 190961-74-1, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound by reviewing relevant studies, synthesizing findings from various sources, and presenting data in a structured manner.
Chemical Structure and Properties
- Molecular Formula : C10H10O2
- Molecular Weight : 162.1852 g/mol
- Structural Features : The compound contains a pentyloxirane moiety which is significant in influencing its biological interactions.
Research indicates that the biological activity of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) may be attributed to its ability to interact with various biological targets. The presence of the oxirane ring suggests potential reactivity that could influence cellular processes.
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Neurotoxicity Studies :
- In animal studies, particularly with rats, significant neurotoxic effects were observed following repeated exposure. Symptoms included hyperexcitability, motor incoordination, and neurological impairment at higher doses (200 mg/kg and above) .
- A no observed adverse effect level (NOAEL) was established at 3 mg/kg bw/day in dermal studies, highlighting the compound's potential for neurotoxic effects with prolonged exposure .
- Toxicological Assessments :
Case Studies
Several case studies have evaluated the biological effects of this compound:
- Study on Dermal Exposure : In a 14-week study involving dermal application to rats, significant neurological damage was noted at higher doses. The study highlighted time-dependent effects on brain structure, including vacuolization and demyelination .
- Oral Administration Studies : Rats administered with Ethanone through diet exhibited behavioral changes consistent with neurotoxicity. Notably, structural damage was observed in both grey and white matter upon necropsy .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity and toxicity of Ethanone:
| Study Type | Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |
|---|---|---|---|
| Dermal Toxicity | 50 - 400 | Hyperexcitability, motor incoordination | 3 |
| Oral Toxicity | 25 - 50 | Aggressiveness, gait difficulties | Not established |
| Acute Toxicity | Up to 12650 | Low acute toxicity; LD50 = 4500 - 5200 | Not applicable |
Q & A
Q. What are the key challenges in synthesizing Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) with high stereochemical purity?
Methodological Answer: The synthesis of this compound requires precise control over the stereochemistry of the oxirane (epoxide) ring and pentyl chain. Enantioselective epoxidation methods, such as the Sharpless epoxidation or Jacobsen-Katsuki catalysis, can be adapted to achieve the desired (2R,3R) configuration. Post-synthesis purification via flash chromatography or preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) is critical for isolating stereoisomers . Confirmation of purity should involve chiral HPLC or polarimetry.
Q. Which analytical techniques are optimal for characterizing the stereochemistry and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, NOESY) to resolve stereochemical assignments, particularly for the oxirane ring protons.
- X-ray Crystallography : Definitive stereochemical confirmation can be achieved via single-crystal X-ray diffraction if suitable crystals are obtained.
- Chiral HPLC : Employ a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase to resolve enantiomers.
- Mass Spectrometry (HRMS) : Verify molecular formula using high-resolution mass spectrometry (e.g., ESI-TOF) to confirm [M+H]+ or [M+Na]+ adducts .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the epoxide group.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Avoid exposure to moisture or strong acids/bases, which may degrade the oxirane ring.
- Safety : Refer to analogous compounds’ toxicity profiles (e.g., LD50 values for similar ethanone derivatives range from 3100 mg/kg in rats), and use appropriate PPE .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 isoforms) or receptors. Focus on the oxirane ring’s electrophilic reactivity and the pentyl chain’s hydrophobic interactions.
- Density Functional Theory (DFT) : Calculate reaction pathways for epoxide ring-opening mechanisms under physiological conditions.
- MD Simulations : Perform all-atom molecular dynamics simulations in lipid bilayers to assess membrane permeability .
Q. What strategies resolve contradictions in reported toxicity data for structurally related ethanone derivatives?
Methodological Answer:
- Cross-Validation : Compare in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent LD50) toxicity data across studies.
- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide ring-opened diols) that may contribute to toxicity.
- Species-Specific Sensitivity : Test toxicity in multiple model organisms (e.g., zebrafish, C. elegans) to account for interspecies metabolic differences .
Q. How can researchers assess the environmental persistence and bioaccumulation potential of this compound?
Methodological Answer:
- PBT Screening : Follow OECD guidelines to evaluate persistence (hydrolysis half-life), bioaccumulation (logP via shake-flask method), and toxicity (algae or Daphnia assays).
- Environmental Fate Modeling : Use EPI Suite to predict biodegradation pathways and partition coefficients (e.g., soil-water or air-water).
- Analytical Monitoring : Deploy SPE-LC-MS/MS to detect trace levels in wastewater or surface water, referencing methods from multi-residue environmental analyses .
Key Notes
- Prioritize peer-reviewed journals, patents, and authoritative databases (e.g., EPA TSCA Inventory ).
- Structural analogs (e.g., 3-nitroacetophenone) provide methodological insights but require validation for this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
